molecular formula C8H17NO B1342589 1-(Piperidin-4-yl)propan-1-ol CAS No. 24152-48-5

1-(Piperidin-4-yl)propan-1-ol

Cat. No. B1342589
Key on ui cas rn: 24152-48-5
M. Wt: 143.23 g/mol
InChI Key: WDOWPHYNSYXXHJ-UHFFFAOYSA-N
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Patent
US04542132

Procedure details

A solution of 4-propionyl pyridine (10.0 g) in acetic acid (100 cm3) was hydrogenated over platinum oxide (0.5 g) at 60° and 60 p.s.i. pressure for 60 hours. The mixture was filtered through "Avicel" and volatile material was removed in vacuo to give the crude acetate salt (12.0 g). A portion (1 g) was taken into chloroform (20 cm3), washed with 1M sodium hydroxide solution (10 cm3), dried and evaporated to afford 1-(4-piperidyl)propanol, m.p. 50° (0.70 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][N:8]=[CH:7][CH:6]=1)(=[O:4])[CH2:2][CH3:3].C(Cl)(Cl)Cl>C(O)(=O)C.[Pt]=O>[NH:8]1[CH2:9][CH2:10][CH:5]([CH:1]([OH:4])[CH2:2][CH3:3])[CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(CC)(=O)C1=CC=NC=C1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through "Avicel" and volatile material
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude acetate salt (12.0 g)
WASH
Type
WASH
Details
washed with 1M sodium hydroxide solution (10 cm3)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
N1CCC(CC1)C(CC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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